
Fosamprenavir
Übersicht
Beschreibung
Fosamprenavir ist ein Medikament zur Behandlung von Infektionen mit dem humanen Immundefizienzvirus (HIV). Es ist ein Prodrug des Proteaseinhibitors Amprenavir, d. h. es wird im Körper in Amprenavir umgewandelt. This compound wird unter den Markennamen Lexiva und Telzir vermarktet und in Kombination mit anderen antiretroviralen Mitteln zur Behandlung von HIV-1-Infektionen eingesetzt .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten. Ein effizientes und industriell anwendbares Verfahren beinhaltet die Herstellung von (3S)-Hydroxytetrahydrofuran aus L-Äpfelsäure. Dieser Zwischenstoff wird dann bei der Synthese von this compound verwendet, bei der eine (S)-Tetrahydrofuranyloxycarbonylgruppe an L-Phenylalanin gebunden wird . Ein anderes Verfahren beinhaltet die Phosphatesveresterung von Amprenavir, gefolgt von der endgültigen Isolierung des Calciumsalzes .
Vorbereitungsmethoden
The synthesis of fosamprenavir involves several steps, including the preparation of key intermediates. One efficient and industrially applicable method involves the preparation of (3S)-hydroxytetrahydrofuran from L-malic acid. This intermediate is then used in the assembly of this compound, where an (S)-tetrahydrofuranyloxy carbonyl group is attached to L-phenylalanine . Another method involves the phosphate esterification of amprenavir, followed by the final isolation of the calcium salt .
Analyse Chemischer Reaktionen
Key Intermediate Preparation
The synthesis begins with the preparation of (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate (Ila), a crucial intermediate. This involves:
-
Reagent : N,N-disuccinimidyl carbonate (IX)
-
Reaction : (S)-3-tetrahydrofuranol reacts with IX to form Ila.
-
Purity : Commercial (S)-3-tetrahydrofuranol contains up to 5% R-isomer impurity, which is reduced to <0.2% via crystallization in alcohols like isopropanol .
Coupling Reaction
Ila reacts with (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzene sulphonamide (III) to form this compound calcium (Ia):
Reaction :
This step ensures the product is substantially free of the R-isomer impurity (Ib) .
Polymorphic Conversion
Crystalline this compound calcium (Form I) is converted to amorphous form via methods described in prior patents, which enhances stability .
Hydrolysis to Amprenavir
This compound undergoes rapid hydrolysis to its active metabolite, amprenavir, via enzymatic cleavage.
Mechanism
-
Enzyme : Cellular phosphatases (e.g., alkaline phosphatase in the gut epithelium).
-
Reaction :
This hydrolysis occurs primarily in the gut during absorption, ensuring minimal systemic exposure to this compound .
Site-Specific Conversion
In vivo studies suggest this compound may also be converted to amprenavir in the airways by alkaline phosphatase present in inflamed tissues, enhancing local antiviral activity .
Metabolism of Amprenavir
Amprenavir is metabolized in the liver via the cytochrome P450 3A4 (CYP3A4) enzyme system.
Oxidative Pathways
-
Primary Metabolites : Oxidized derivatives of the tetrahydrofuran and aniline moieties.
-
Secondary Metabolites : Glucuronide conjugates of oxidized metabolites .
Excretion
-
Unchanged Amprenavir : <1% excreted in urine; undetectable in feces.
Polymorphic Stability
This compound calcium exists in crystalline (Form I) and amorphous forms, with distinct thermal properties:
Property | Form I (Crystalline) | Amorphous |
---|---|---|
Water Content | Pentahydrate (5 H₂O per molecule) | Dihydrate (2 H₂O per molecule) |
Thermal Degradation | Starts at ~170°C | Starts at ~170°C |
Enthalpy of Dehydration | 287.8 J/g (higher due to more water) | 77.62 J/g |
PXRD Peaks | Defined Bragg peaks | No long-range order |
This stability data is critical for formulation and storage .
Stereoselective Henry Reaction
A key step in synthesizing a this compound precursor involves a stereoselective Henry reaction:
-
Reagents : N-tert-butyloxycarbonyl-(S)-phenylalaninal + nitromethane.
-
Catalyst : Copper(II) acetate complex with (2S,5R)- or (2R,5S)-imidazolidine.
-
Outcome :
Pharmacokinetic Impact of Formulations
The conversion efficiency and bioavailability of this compound depend on its formulation:
Formulation | Amprenavir Exposure (AUC) | Cₘₐₓ Difference |
---|---|---|
Oral Suspension (50 mg/mL) | Similar to tablets (700 mg) | 14.5% higher Cₘₐₓ than tablets |
Tablets (700 mg) | Lower Cₘₐₓ than suspension |
This highlights the importance of formulation design .
This compound’s chemical reactivity is tightly controlled through enzymatic hydrolysis, stereoselective synthesis, and polymorphic stability optimization, ensuring its efficacy and safety as an HIV protease inhibitor prodrug.
Wissenschaftliche Forschungsanwendungen
Antiretroviral Therapy
Fosamprenavir is primarily indicated for the treatment of HIV-1 infection. It is often used in combination with other antiretroviral agents to enhance efficacy and improve patient outcomes. The drug has been studied in various populations, including adults and children.
Pharmacokinetics and Efficacy
- A study involving HIV-infected infants and children demonstrated that this compound, when boosted with ritonavir, achieved effective plasma levels comparable to adult regimens. At 48 weeks, 61% of subjects had plasma HIV-1 RNA levels below 50 copies/mL .
- This compound's pharmacokinetic profile allows for flexible dosing, making it suitable for diverse patient populations, including those with prior treatment failures .
Innovative Delivery Methods
Recent research has explored alternative delivery systems for this compound, particularly inhalation methods aimed at treating conditions like laryngopharyngeal reflux (LPR).
Inhaled this compound
- A preclinical study assessed the safety and efficacy of inhaled this compound in a mouse model of LPR. The findings indicated that inhaled this compound could protect against pepsin-induced damage at significantly lower doses than oral administration .
- Computational fluid dynamics modeling suggested optimal particle sizes for inhalation delivery, paving the way for future clinical trials of dry powder inhalers .
Safety Profile
The safety of this compound has been well-documented across multiple studies. Adverse events reported include gastrointestinal disturbances and respiratory infections; however, serious adverse events are relatively rare . Long-term safety analyses have confirmed its tolerability among populations living with HIV/AIDS .
Case Studies and Clinical Trials
Several clinical trials have evaluated this compound's effectiveness in various settings:
Case Study: Pediatric Use
- A cohort study involving infants showed that this compound/ritonavir regimens led to significant viral suppression and were generally well-tolerated over extended periods .
Advanced HIV Disease
- In patients with advanced HIV disease who had previously failed multiple treatments, a randomized trial compared high-dose this compound/ritonavir with standard doses. Results indicated that higher doses could provide superior viral suppression without significant increases in adverse effects .
Comparative Effectiveness
This compound has been compared to other protease inhibitors like darunavir and lopinavir in terms of efficacy and safety:
Drug Combination | Efficacy (Viral Suppression) | Safety Profile |
---|---|---|
This compound/Ritonavir | 61% <50 copies/mL | Generally well-tolerated |
Darunavir/Ritonavir | Higher resistance barrier | Similar adverse event profile |
Lopinavir/Ritonavir | Effective but higher pill burden | More gastrointestinal side effects |
Wirkmechanismus
Fosamprenavir is rapidly converted to amprenavir by cellular phosphatases in the gut epithelium. Amprenavir then binds to the active site of HIV-1 protease, inhibiting the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV. This inhibition results in the formation of immature, noninfectious viral particles .
Vergleich Mit ähnlichen Verbindungen
Fosamprenavir ähnelt anderen Proteaseinhibitoren, die zur Behandlung von HIV eingesetzt werden, wie z. B. Saquinavir, Lopinavir, Ritonavir, Atazanavir, Nelfinavir, Darunavir, Tipranavir und Indinavir. Die Prodrug-Natur und die verbesserte Löslichkeit von this compound machen es einzigartig. Im Gegensatz zu Amprenavir benötigt this compound weniger Tabletten pro Tag, wodurch die Tablettenbelastung der Patienten reduziert wird .
Biologische Aktivität
Fosamprenavir (FPV) is an antiretroviral medication primarily used in the treatment of HIV-1 infection. It is a prodrug that is converted into amprenavir (APV), a potent inhibitor of the HIV-1 protease, which plays a critical role in the viral replication process. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, efficacy, safety profile, and relevant clinical studies.
This compound is rapidly hydrolyzed to amprenavir by cellular phosphatases after oral administration. Amprenavir inhibits the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins into functional proteins necessary for the formation of infectious viral particles. This inhibition leads to the production of immature, non-infectious virions, effectively reducing viral load in infected individuals .
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied across different populations:
- Absorption : Following oral administration, FPV is converted to APV, which exhibits a bioavailability of approximately 60% when taken with food. The absorption can be influenced by co-administration with ritonavir (RTV), which enhances APV plasma levels through CYP3A4 inhibition .
- Distribution : APV is widely distributed in body tissues and has a volume of distribution (Vd) ranging from 0.7 to 1.0 L/kg. It binds to plasma proteins (approximately 90%) and has a half-life of about 7 hours .
- Elimination : The drug is primarily metabolized in the liver and excreted via feces and urine. Renal clearance is minimal, making it suitable for patients with renal impairment .
Efficacy and Clinical Studies
This compound has been evaluated in multiple clinical trials for its efficacy in treating HIV-1 infection:
- Phase III Studies : In a pivotal study involving adult patients, FPV administered at doses of 1400 mg once or twice daily demonstrated comparable efficacy to other protease inhibitors like lopinavir/ritonavir. At week 48, 66% of patients achieved viral loads below 50 copies/mL .
- Pediatric Studies : A study involving children aged 2 to 18 years indicated that FPV regimens were well-tolerated and resulted in significant reductions in plasma HIV-1 RNA levels. At week 48, approximately 60% of subjects achieved viral suppression below 400 copies/mL .
- Long-term Safety : An extended study over eight years showed no new safety concerns associated with FPV-containing regimens, maintaining sustained antiviral responses with over 70% of patients achieving undetectable viral loads from week 48 onwards .
Safety Profile
The safety profile of this compound has been assessed across various studies:
- Adverse Effects : Common side effects include diarrhea, headache, nausea, rash, and vomiting. Serious adverse events were relatively rare but included hypersensitivity reactions and gastrointestinal disorders .
- Laboratory Abnormalities : Monitoring revealed transient increases in liver enzymes and triglycerides among some patients; however, these were generally manageable without discontinuation of therapy .
Data Tables
The following tables summarize key pharmacokinetic parameters and clinical outcomes from relevant studies.
Parameter | FPV/RTV Regimen | Adult Standard Regimen |
---|---|---|
AUC(0–τ) (ng·h/mL) | 26% lower | Standard adult dosing |
Cmax (ng/mL) | Similar | Historical adult data |
Viral Load <50 copies/mL (%) | 61% | Varies by treatment |
Study Population | Achieved Viral Load <400 copies/mL (%) | Common Adverse Events (%) |
---|---|---|
Adults (n=315) | 73% | Diarrhea (15%), Nausea (10%) |
Children (n=59) | 65% | Vomiting (12%), Cough (10%) |
Eigenschaften
IUPAC Name |
[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBVMOWEQCZNCC-OEMFJLHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N3O9PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048296, DTXSID20861514 | |
Record name | Fosamprenavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fosamprenavir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015416 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/, 6.85e-01 g/L | |
Record name | FOSAMPRENAVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7340 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fosamprenavir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015416 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Fosamprenavir is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed. Amprenavir is an inhibitor of HIV-1 protease. During HIV replication, HIV protease cleaves viral polypeptide products of the Gag and Gag-Pol genes to form structural proteins of the virion core and essential viral enzymes. Amprenavir interferes with this process by binding to the active site of HIV-1 protease, thereby preventing the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature non-infectious viral particles., Fosamprenavir is a prodrug of amprenavir, an inhibitor of HIV protease. ...Fosamprenavir is rapidly converted to amprenavir by cellular phosphatases in vivo. Amprenavir is an inhibitor of HIV-1 protease. Amprenavir binds to the active site of HIV-1 protease and thereby prevents the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature noninfectious viral particles. | |
Record name | Fosamprenavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01319 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FOSAMPRENAVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7340 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
226700-79-4, 1257693-05-2 | |
Record name | Fosamprenavir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=226700-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fosamprenavir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosamprenavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01319 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fosamprenavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSAMPRENAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOU1621EEG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FOSAMPRENAVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7340 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fosamprenavir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015416 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.